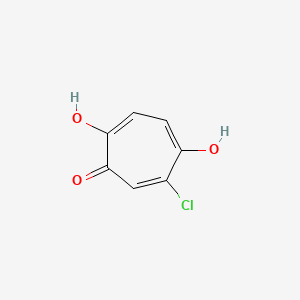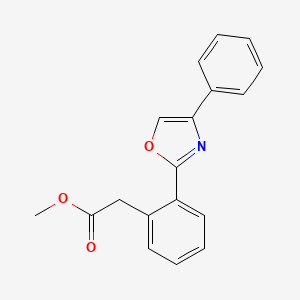
Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a benzene ring, an oxazole ring, and an ester functional group. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester typically involves the reaction of benzeneacetic acid with 4-phenyl-2-oxazole under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is often refluxed in an organic solvent like dichloromethane or toluene to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzeneacetic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted benzeneacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring and ester functional group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-
- Benzeneacetic acid, 2-(4-methyl-2-oxazolyl)-, methyl ester
- Benzeneacetic acid, 2-(4-phenyl-2-thiazolyl)-, methyl ester
Uniqueness
Benzeneacetic acid, 2-(4-phenyl-2-oxazolyl)-, methyl ester is unique due to the presence of both the oxazole ring and the ester functional group, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
104907-36-0 |
|---|---|
Molekularformel |
C18H15NO3 |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
methyl 2-[2-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetate |
InChI |
InChI=1S/C18H15NO3/c1-21-17(20)11-14-9-5-6-10-15(14)18-19-16(12-22-18)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3 |
InChI-Schlüssel |
PLEWCNOICRPIGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=CC=C1C2=NC(=CO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




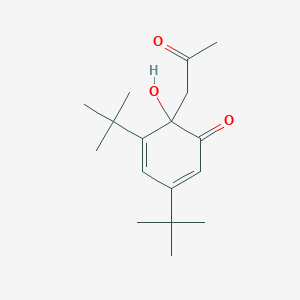
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
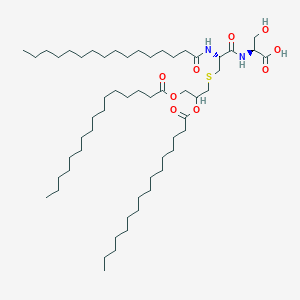

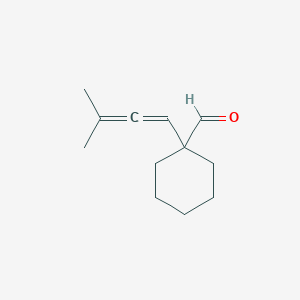

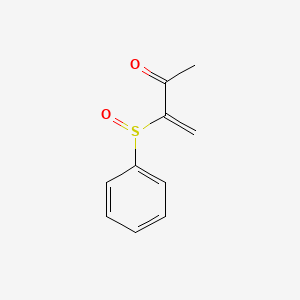

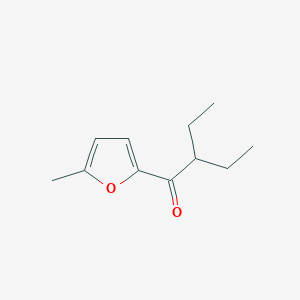

![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)
